molecular formula C8H8BrFO B1284107 1-Bromo-4-(2-fluoroethoxy)benzene CAS No. 332-47-8

1-Bromo-4-(2-fluoroethoxy)benzene

Cat. No.: B1284107
CAS No.: 332-47-8
M. Wt: 219.05 g/mol
InChI Key: HCSATMHJZXLZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(2-fluoroethoxy)benzene is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is characterized by a benzene ring substituted with a bromine atom and a 2-fluoroethoxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-4-(2-fluoroethoxy)benzene typically involves the reaction of 4-bromophenol with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-(2-fluoroethoxy)benzene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-fluoroethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in organic synthesis, it acts as a precursor or intermediate that undergoes various chemical transformations to yield the desired products. The pathways involved typically include nucleophilic substitution, coupling reactions, and other organic transformations .

Comparison with Similar Compounds

1-Bromo-4-(2-fluoroethoxy)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-bromo-4-(2-fluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSATMHJZXLZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567666
Record name 1-Bromo-4-(2-fluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-47-8
Record name 1-Bromo-4-(2-fluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(2-fluoroethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(2-fluoroethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-(2-fluoroethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-(2-fluoroethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-(2-fluoroethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-(2-fluoroethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.